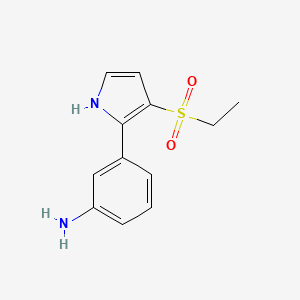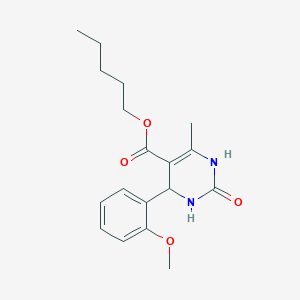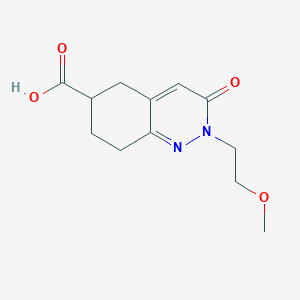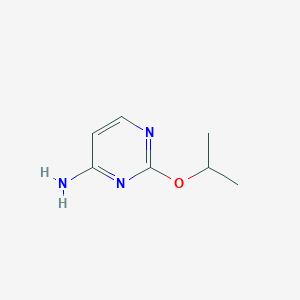
2-Isopropoxypyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Isopropoxypyrimidin-4-amine is an organic compound with the molecular formula C7H11N3O. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science . This compound is characterized by the presence of an isopropoxy group attached to the pyrimidine ring, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropoxypyrimidin-4-amine typically involves the reaction of 2-chloropyrimidin-4-ylamine with isopropanol in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like tetrahydrofuran under controlled temperature conditions . The general reaction scheme is as follows:
Stage 1: Isopropanol is reacted with sodium hydride in tetrahydrofuran at 0-25°C for 1 hour.
Stage 2: The resulting mixture is then reacted with 2-chloropyrimidin-4-ylamine at 60°C for 12 hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
2-Isopropoxypyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the isopropoxy group .
科学研究应用
2-Isopropoxypyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Research: The compound is studied for its biological activities, including antimicrobial, antiviral, and anticancer properties.
Agriculture: It is used in the development of agrochemicals such as herbicides and pesticides.
Materials Science: The compound is explored for its potential use in the synthesis of advanced materials with specific properties.
作用机制
The mechanism of action of 2-Isopropoxypyrimidin-4-amine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways and therapeutic effects .
相似化合物的比较
Similar Compounds
2-Aminopyrimidine: A simpler analog with similar biological activities but lacking the isopropoxy group.
2-Methoxypyrimidin-4-amine: Another analog with a methoxy group instead of an isopropoxy group, which may have different chemical and biological properties.
Uniqueness
2-Isopropoxypyrimidin-4-amine is unique due to the presence of the isopropoxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .
属性
分子式 |
C7H11N3O |
|---|---|
分子量 |
153.18 g/mol |
IUPAC 名称 |
2-propan-2-yloxypyrimidin-4-amine |
InChI |
InChI=1S/C7H11N3O/c1-5(2)11-7-9-4-3-6(8)10-7/h3-5H,1-2H3,(H2,8,9,10) |
InChI 键 |
PVORIIINSXVZSJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=NC=CC(=N1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


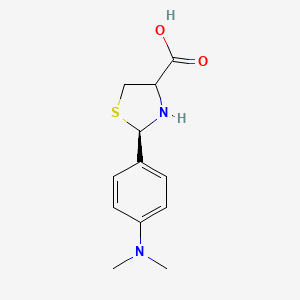
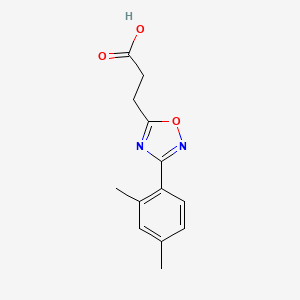

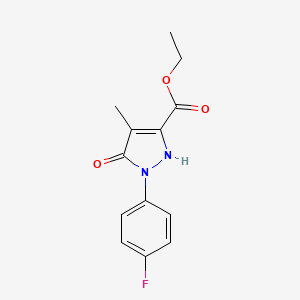
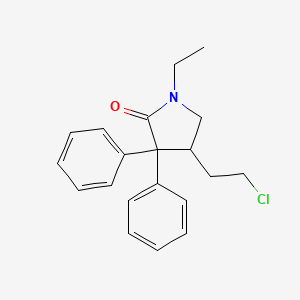


![1-(Isopropylsulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11775244.png)


